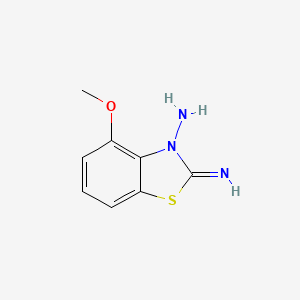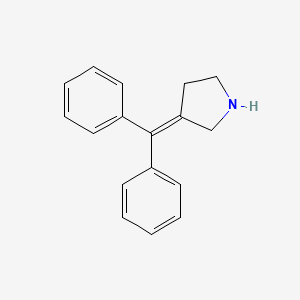![molecular formula C18H16N2O B14583623 5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol CAS No. 61329-38-2](/img/structure/B14583623.png)
5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol is a compound belonging to the phenazine family. Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Preparation Methods
The synthesis of 5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol can be achieved through various synthetic routes. One common method involves the condensation of lawsone (2-hydroxy-1,4-naphthoquinone) with benzene-1,2-diamines . This reaction typically occurs under reflux conditions in the presence of a suitable catalyst, such as piperidine, in a solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired phenazine derivative .
Chemical Reactions Analysis
5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride, and electrophiles like halogens or nitro groups. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol involves its interaction with molecular targets such as enzymes and cellular membranes. The hydroxyl group can participate in hydrogen bonding and redox reactions, which can disrupt cellular processes in microorganisms or cancer cells. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its antimicrobial and antitumor effects .
Comparison with Similar Compounds
5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol can be compared with other phenazine derivatives, such as:
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Pyocyanin: A blue pigment with antimicrobial properties produced by Pseudomonas aeruginosa.
Clofazimine: An antituberculosis agent used as a prototype for developing new antimicrobial drugs.
Properties
CAS No. |
61329-38-2 |
|---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
5,5-dimethyl-6H-benzo[a]phenazin-6-ol |
InChI |
InChI=1S/C18H16N2O/c1-18(2)12-8-4-3-7-11(12)15-16(17(18)21)20-14-10-6-5-9-13(14)19-15/h3-10,17,21H,1-2H3 |
InChI Key |
BVJSXXINSMQLPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C2=NC3=CC=CC=C3N=C2C4=CC=CC=C41)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14583569.png)
![3-[3-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14583575.png)
![1-({4-[2-(4-Nitrophenyl)ethenyl]anilino}methylidene)naphthalen-2(1H)-one](/img/structure/B14583576.png)
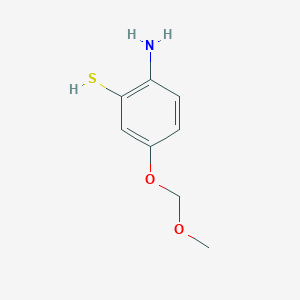
![1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine](/img/structure/B14583584.png)
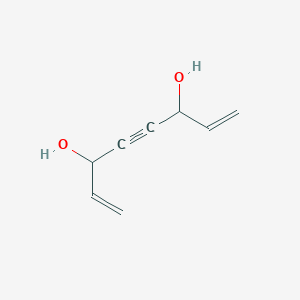
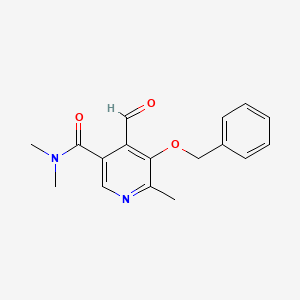
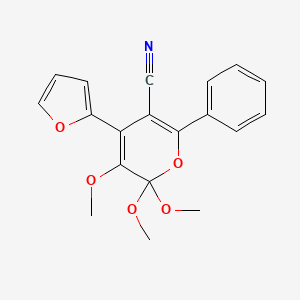
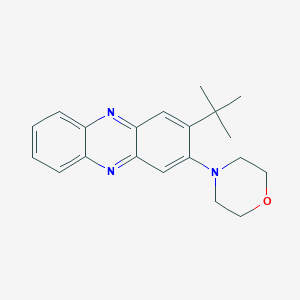
![1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583601.png)
